octahydro-1H-isoindol-5-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of octahydro-1H-isoindol-5-one hydrochloride involves several steps. One common method includes the reduction of isoindole derivatives under specific reaction conditions. The industrial production methods often involve the use of high-pressure hydrogenation and catalytic reduction to achieve the desired product .
Analyse Chemischer Reaktionen
Octahydro-1H-isoindol-5-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: It can be reduced to form different derivatives, depending on the reducing agents and conditions used.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various oxidizing agents. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Octahydro-1H-isoindol-5-one hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of octahydro-1H-isoindol-5-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound binds to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Octahydro-1H-isoindol-5-one hydrochloride can be compared with other similar compounds, such as:
Octahydro-1H-isoindol-5-ol hydrochloride: This compound has a similar structure but differs in its functional groups and biological activities.
cis-Octahydro-1H-isoindole hydrochloride: Another similar compound with slight variations in its chemical structure and properties.
Eigenschaften
Molekularformel |
C8H14ClNO |
---|---|
Molekulargewicht |
175.65 g/mol |
IUPAC-Name |
1,2,3,3a,4,6,7,7a-octahydroisoindol-5-one;hydrochloride |
InChI |
InChI=1S/C8H13NO.ClH/c10-8-2-1-6-4-9-5-7(6)3-8;/h6-7,9H,1-5H2;1H |
InChI-Schlüssel |
LORZGTPBQJLUEX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)CC2C1CNC2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.